molecular formula C23H24N6O3 B2383561 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112434-06-6

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2383561
CAS RN: 1112434-06-6
M. Wt: 432.484
InChI Key: TUWQXXWEHHRYGG-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.484. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, such as those synthesized in the study by Bektaş et al. (2007), demonstrate significant antimicrobial activities against various microorganisms. The structural modification of triazole compounds can lead to the development of new antimicrobial agents with potential applications in treating infections resistant to current medications (Bektaş et al., 2007).

Synthesis and Characterization

The synthetic routes to create triazole derivatives offer insights into the chemical flexibility and complexity of these compounds. Albert (1970) described the preparation of 4-amino-5-aminomethyl-1,2,3-triazoles, showcasing the diversity in chemical modifications possible with the triazole core, which can be tailored for specific scientific or therapeutic purposes (Albert, 1970).

Solid-Phase Synthesis

In another domain, the solid-phase synthesis approach for peptide amides, as described by Albericio and Bárány (2009), highlights the utility of triazole derivatives in peptide chemistry. This methodology enables the efficient synthesis of peptide chains, potentially incorporating triazole units for the development of novel peptides with enhanced stability or bioactivity (Albericio & Bárány, 2009).

Anti-Inflammatory and Analgesic Agents

Furthermore, the synthesis of novel heterocyclic compounds derived from triazole precursors, as investigated by Abu‐Hashem et al. (2020), has demonstrated significant anti-inflammatory and analgesic activities. These findings suggest the potential of triazole derivatives in the development of new drugs to manage pain and inflammation (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

Lastly, the evaluation of cytotoxicity in novel pyrazole and pyrazolopyrimidine derivatives, as conducted by Hassan et al. (2014), exemplifies the relevance of triazole analogs in cancer research. By synthesizing and testing these compounds against Ehrlich Ascites Carcinoma (EAC) cells, researchers can identify promising candidates for anticancer drugs (Hassan et al., 2014).

properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-13-9-14(2)11-17(10-13)25-22(30)20-21(24)29(28-27-20)12-19-15(3)32-23(26-19)16-5-7-18(31-4)8-6-16/h5-11H,12,24H2,1-4H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWQXXWEHHRYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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